molecular formula C15H11N3O3S B3008340 N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941954-26-3

N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B3008340
CAS No.: 941954-26-3
M. Wt: 313.33
InChI Key: NWQAJGCAIYNJIY-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a fused chromenothiazole scaffold linked to a 5-methylisoxazole carboxamide group. This structure combines aromatic and electron-rich moieties, which are common in bioactive molecules targeting enzymes or receptors. The 5-methylisoxazole group contributes to metabolic stability and solubility, critical for pharmacokinetic optimization.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-8-6-10(18-21-8)14(19)17-15-16-13-9-4-2-3-5-11(9)20-7-12(13)22-15/h2-6H,7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQAJGCAIYNJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a chromeno-thiazole core structure combined with an isoxazole moiety. These structural elements are known to influence biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : Its structure allows for binding to various receptors, which can modulate signaling pathways critical for cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to isoxazole derivatives. For instance, derivatives of isothiazole have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 (µg/mL)Notes
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamideMCF-7 (breast cancer)<30Active against resistant strains
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamideLoVo (colon cancer)<30Selective against cancer cells
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamideMV4-11 (leukemia)<30Effective in inhibiting proliferation

These findings indicate that this compound could be evaluated for its anticancer properties similar to other isothiazole derivatives .

Antimicrobial Activity

The compound's structural motifs may also confer antimicrobial properties. Isoxazole derivatives have been noted for their activity against various pathogens:

Pathogen TestedActivity Observed
Staphylococcus aureusActive
Candida albicansModerate activity

This suggests that this compound might be explored for its potential as an antimicrobial agent .

Case Studies

Several case studies have examined the biological activities of similar compounds:

  • Anticancer Efficacy : A study on 5-substituted isothiazole derivatives demonstrated their ability to inhibit cell proliferation in resistant cancer strains. The most active compounds exhibited IC50 values lower than 30 µg/mL against multiple cancer cell lines .
  • Antimicrobial Studies : Research on isoxazole derivatives showed significant activity against gram-positive bacteria and fungi. Compounds were evaluated for their effectiveness in both in vitro and in vivo models .

Comparative Analysis

Comparing this compound with other similar compounds reveals its unique advantages:

Compound TypeStructural FeaturesBiological Activity
Isoxazole DerivativesVarying substitutions on isoxazole ringAnticancer and antimicrobial
Thiazole DerivativesCommon thiazole core with different side chainsEnzyme inhibitors

This compound stands out due to its specific combination of functional groups that may enhance its reactivity and biological profile .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole and isoxazole compounds exhibit promising antibacterial and antifungal activities. For instance, compounds similar to N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi .

Anticancer Properties

This compound has been evaluated for its anticancer activity. Studies suggest that it may induce apoptosis in cancer cells through mechanisms independent of the p53 pathway. For example, related compounds have demonstrated IC50 values below 10 µM against various cancer cell lines, including colorectal adenocarcinoma and breast adenocarcinoma .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar thiazole derivatives have been tested for their ability to inhibit inflammatory mediators, indicating that this compound could also possess such effects .

Pharmacology

The pharmacological applications of this compound extend to its role as a potential therapeutic agent. The interaction with specific biological targets such as enzymes and receptors can lead to modulation of key biological pathways. The presence of both chromeno and thiazole moieties enhances its likelihood of interacting with multiple targets, providing a multi-faceted approach to drug design.

Materials Science

Beyond biological applications, this compound can be explored in materials science. Its unique chemical structure may allow for the development of novel materials with specific electronic or optical properties. The synthesis of related compounds has already indicated potential uses in creating advanced materials for electronic devices or sensors.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Chromeno-Thiazole Core : Initial reactions focus on constructing the chromeno-thiazole framework.
  • Introduction of Functional Groups : Subsequent reactions introduce the isoxazole and carboxamide functionalities.

Characterization techniques such as FT-IR, NMR, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies

Several studies highlight the applications of similar compounds:

StudyFocus AreaKey Findings
Antimicrobial ActivityCompounds showed significant antibacterial effects against E. coli and S. aureus.
Anticancer PropertiesDemonstrated low IC50 values against multiple cancer cell lines, indicating potent activity.
Material ApplicationsExplored potential uses in developing sensors due to unique electronic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs:

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-cyano-benzamide (): Substituent: 4-cyano-benzamide instead of 5-methylisoxazole-3-carboxamide.

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ():

  • Structure: Simpler thiazole-isoxazole carboxamide without the chromene fusion.
  • Impact: The absence of the chromene ring reduces molecular weight (MW: 235.3 g/mol vs. ~365 g/mol for the target compound) and planarity, likely diminishing target binding specificity .

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (): Substituent: Thiophene replaces chromenothiazole. Impact: Thiophene’s sulfur atom may improve membrane permeability but lacks the fused aromatic system’s rigidity, altering pharmacokinetic profiles .

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula MW (g/mol) Key Functional Groups Melting Point (°C)
Target Compound C₁₇H₁₂N₃O₂S ~365 Chromenothiazole, methylisoxazole N/A
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-cyano-benzamide C₁₉H₁₂N₃O₂S 354.39 Chromenothiazole, cyano-benzamide N/A
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide C₈H₇N₃O₂S 235.3 Thiazole, methylisoxazole N/A
Compound 3a () C₂₁H₁₅ClN₆O 402.83 Pyrazole, cyano-pyrazole 133–135

Spectroscopic and Analytical Data

Table 2: Comparative Spectroscopic Data
Compound (Source) $^1$H-NMR (δ, ppm) IR (cm$^{-1}$) MS ([M+H]$^+$)
Target Compound Expected: ~8.1 (s, chromenothiazole H), 2.6 (CH3) ~1630 (C=O), 1590 (C=N) ~366
Compound 3a () 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) Not reported 403.1
Compound 6h () 9.55 (s, 1H), 6.86–7.26 (m, 12H), 2.59 (s, 3H) 3390 (NH), 1596 (C=N), 1243 (C=S) 419
5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide () Not reported in Not reported 235.3
  • NMR Trends: Aromatic protons in chromenothiazole derivatives (e.g., ) resonate downfield (δ 7.4–8.1), consistent with electron-deficient heterocycles .
  • MS Data : Higher molecular weight of the target compound correlates with increased structural complexity compared to simpler analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide?

  • Methodological Answer : Key steps include cyclization reactions using iodine and triethylamine in polar aprotic solvents (e.g., DMF) to form the thiazole and chromeno-thiazole cores. For example, cyclization of intermediates under reflux in acetonitrile (1–3 minutes) followed by purification via recrystallization (ethanol-DMF mixtures) is effective . Chloroacetyl chloride and triethylamine are used to introduce the isoxazole moiety .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR spectroscopy to confirm substituent positions and hydrogen/carbon environments .
  • FT-IR spectroscopy to validate functional groups (e.g., C=O at ~1680 cm⁻¹, C-N at ~1350 cm⁻¹) .
  • X-ray crystallography to resolve the 3D structure, particularly for verifying chromeno-thiazole ring geometry .
  • Elemental analysis to confirm purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What preliminary biological activities are reported for this compound?

  • Methodological Answer : Screening assays reveal:

  • Antitubercular activity : MIC₉₀ values of 0.06–0.25 μg/mL against Mycobacterium tuberculosis strains, comparable to first-line drugs .
  • Cardioprotective effects : Demonstrated in hypoxia models by reducing smooth muscle contractility (efficacy surpassing Levocarnitine) .
  • Broad-spectrum potential : Thiazole-isoxazole hybrids show antimicrobial and anticancer activity in related compounds .

Advanced Research Questions

Q. How do structural modifications influence antitubercular activity and resistance evasion?

  • Methodological Answer :

  • Substituent effects : Para-substituted phenyl groups (e.g., -NO₂, -CH₃) enhance activity by improving target binding (MIC₉₀ ≤0.25 μg/mL) .
  • Efflux pump evasion : Methyl and pyridyl groups reduce susceptibility to bacterial efflux machinery, as shown in resistant strain assays .
  • SAR strategies : Use molecular docking (e.g., GSK-3β binding studies) to optimize substituent placement .

Q. What analytical methods confirm stability under physiological conditions?

  • Methodological Answer :

  • Metabolic stability : Assess via liver microsome assays (e.g., >80% remaining after 1 hour incubation) .
  • pH-dependent degradation : Monitor by HPLC under simulated gastric (pH 1.2–3.0) and intestinal (pH 6.8) conditions .
  • Thermal stability : Differential scanning calorimetry (DSC) confirms no decomposition below 200°C .

Q. How can computational modeling predict binding modes and off-target interactions?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like GSK-3β, prioritizing compounds with ΔG ≤-8 kcal/mol .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding pocket stability (RMSD ≤2 Å) .
  • ADMET prediction : SwissADME evaluates bioavailability (e.g., Lipinski’s rule compliance) and blood-brain barrier permeability .

Q. Are there contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Model-specific variability : Antitubercular activity (MIC₉₀ ~0.06 μg/mL) in M. tuberculosis models contrasts with cardioprotective effects in hypoxia assays . These differences highlight the need for context-specific validation.
  • Species selectivity : Activity against mycobacteria may not translate to Gram-negative bacteria due to membrane permeability barriers .

Q. What strategies mitigate synthetic challenges in scaling up production?

  • Methodological Answer :

  • Optimized cyclization : Replace acetonitrile with DMF to improve yield (e.g., from 70% to 95%) .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings to reduce byproducts .
  • Green chemistry : Use microwave-assisted synthesis to shorten reaction times (e.g., from 24 hours to 30 minutes) .

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